Methallyl phenyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403849. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

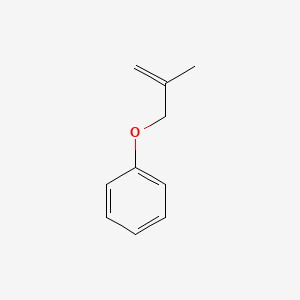

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECDNXOCIPRJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206948 | |

| Record name | (2-Methylallyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5820-22-4 | |

| Record name | [(2-Methyl-2-propen-1-yl)oxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5820-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylallyloxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005820224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methallyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methylallyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylallyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methallyl phenyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJF95CK6LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methallyl Phenyl Ether: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Introduction: Unveiling Methallyl Phenyl Ether

This compound, with the chemical formula C₁₀H₁₂O and CAS number 5820-22-4, is an aromatic ether that holds a significant position in modern organic synthesis.[1][2][3] Structurally, it consists of a phenyl group bonded to a methallyl group through an ether linkage. This molecule is not merely a stable aromatic compound but a versatile synthetic intermediate, primarily owing to the reactivity of the methallyl group.[1] Its principal significance lies in its role as a precursor in multi-step syntheses, most notably in the production of agrochemicals.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, key chemical transformations, and practical applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound: Methodologies and Mechanistic Insights

The preparation of this compound is predominantly achieved through well-established etherification reactions. The choice of synthetic route often depends on factors such as scale, available starting materials, and desired purity.

The Cornerstone of Synthesis: The Williamson Ether Synthesis

The most traditional and robust method for synthesizing this compound is the Williamson ether synthesis.[1] This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and versatility.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Mechanism and Rationale:

The synthesis involves two critical steps:

-

Deprotonation of Phenol: Phenol is treated with a strong base to generate the sodium phenoxide ion.[1] The phenoxide is a potent nucleophile, significantly more reactive than the neutral phenol molecule.[4] Sodium hydride (NaH) is a particularly effective base for this purpose as its byproduct, hydrogen gas, is inert and bubbles out of the reaction mixture, driving the equilibrium forward.[5]

-

Nucleophilic Attack: The resulting phenoxide anion then attacks an appropriate methallyl electrophile, typically methallyl chloride or methallyl bromide.[1] This nucleophilic substitution reaction displaces the halide leaving group, forming the desired ether linkage.[1][4] For an efficient SN2 reaction, primary alkyl halides like methallyl chloride are ideal.[4]

The overall reaction can be represented as: C₆H₅OH + Base → C₆H₅O⁻Na⁺ C₆H₅O⁻Na⁺ + CH₂=C(CH₃)CH₂-Cl → C₆H₅OCH₂C(CH₃)=CH₂ + NaCl[1]

Caption: Williamson Ether Synthesis Workflow.

Alternative Synthetic Routes: Direct Etherification

A more atom-economical approach is the direct etherification of phenol with methallyl alcohol.[1] This method avoids the pre-formation of a halide. The reaction is typically conducted at elevated temperatures and requires a catalyst to facilitate the selective formation of the ether.[1] Various catalysts, including nanostructured materials like Fe/SiO₂·TiO₂, zeolites, and hydroquinone, have been investigated for this transformation.[1] Zeolites, with their shape-selective porous structures, can offer high selectivity in such etherification reactions.[1]

Detailed Experimental Protocol: Williamson Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methallyl chloride

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[1]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether for extraction

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Phenoxide Formation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a nitrogen atmosphere. The resulting suspension is cooled in an ice bath. A solution of phenol in anhydrous THF is then added dropwise via the dropping funnel. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

-

Etherification: The reaction mixture is cooled again in an ice bath. Methallyl chloride is added dropwise to the stirred suspension of sodium phenoxide.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (the optimal temperature is typically between 80-120°C)[1]. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane or diethyl ether.

-

Purification: The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application, and characterization.

Key Physical Properties

The following table summarizes the key physical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [2][3] |

| Molecular Weight | 148.2 g/mol | [2][3] |

| CAS Number | 5820-22-4 | [1][2] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 175-176 °C (lit.) | [2][3][7] |

| Melting Point | -33.2°C | [2] |

| Density | 0.964 g/mL at 25 °C (lit.) | [2][3][7] |

| Refractive Index (n²⁰/D) | 1.514 (lit.) | [2][3][7] |

| Flash Point | 150 °F (65.6 °C) | [2] |

| Water Solubility | Immiscible | [6] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characteristic. The methallyl protons (CH₂=C(CH₃)CH₂–O–) typically show signals in the range of δ 4.8–5.2 ppm, while the aromatic protons (C₆H₅–O–) appear as multiplets between δ 6.5–7.5 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The ether oxygen deshields the adjacent carbons, with the CH₂ carbon of the methallyl group appearing at a characteristic downfield shift.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C-O-C ether linkage, C=C double bond of the methallyl group, and the aromatic C-H and C=C bonds of the phenyl ring.

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the interplay between the aromatic ring and the reactive methallyl side chain.

The Claisen Rearrangement: A Gateway to Substituted Phenols

The most significant chemical transformation of this compound is the Claisen rearrangement.[1] This pericyclic,[2][2]-sigmatropic rearrangement involves the intramolecular reorganization of six bonding electrons through a single cyclic transition state.[1] Upon heating, this compound rearranges to form 2-methallylphenol.[1]

Caption: The Claisen Rearrangement of this compound.

This transformation is of immense synthetic utility as it provides a direct route to ortho-substituted phenols, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals.[1] For instance, 2-methallylphenol is a crucial intermediate in the industrial synthesis of the carbamate insecticide carbofuran.[1]

Applications in Industry and Research

The unique structural features of this compound make it a valuable molecule in several domains:

-

Agrochemicals: As highlighted, it is a key precursor in the synthesis of certain pesticides.[1]

-

Polymer Science: It is used as a polymerization initiator for plastics and resins.[2][7]

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including fragrances and pharmaceuticals. The ability to functionalize both the aromatic ring and the double bond opens up a wide array of synthetic possibilities.[1]

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting. It is a combustible liquid and may cause an allergic skin reaction or allergy or asthma symptoms if inhaled.[6][8]

-

Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][8]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[8] If inhaled, move the person to fresh air.[9] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] Seek medical attention if symptoms persist.[6][8]

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and its role as a versatile intermediate in organic chemistry. The Williamson ether synthesis provides a reliable and scalable method for its production. Its defining chemical characteristic, the Claisen rearrangement, offers an elegant pathway to valuable ortho-substituted phenols. With applications spanning from agrochemicals to polymer science, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for researchers and professionals aiming to leverage its synthetic potential.

References

-

National Center for Biotechnology Information. (n.d.). Ether, 1-methylallyl phenyl. PubChem. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl phenyl ether. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

Sources

- 1. This compound | 5820-22-4 | Benchchem [benchchem.com]

- 2. This compound CAS#: 5820-22-4 [m.chemicalbook.com]

- 3. 5820-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound | 5820-22-4 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

A Spectroscopic Guide to Methallyl Phenyl Ether: Unveiling Molecular Structure and Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl phenyl ether ([(2-methylprop-2-en-1-yl)oxy]benzene), a key intermediate in organic synthesis, notably in the production of agrochemicals through Claisen rearrangement, demands thorough structural elucidation for its effective utilization.[1] This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the interpretation of this data, we offer researchers and drug development professionals a foundational understanding of its molecular architecture and fragmentation behavior, crucial for reaction monitoring, quality control, and the prediction of chemical reactivity. This document serves as a practical reference, amalgamating spectral data with theoretical principles to facilitate its application in a laboratory setting.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol , is an aromatic ether that plays a significant role in synthetic organic chemistry.[1][2] Its structure, featuring a phenyl ring linked via an ether bond to a methallyl group, makes it a valuable precursor for the synthesis of more complex molecules. The primary route to its synthesis is the Williamson ether synthesis, a well-established and versatile method.[1]

The scientific integrity of any research or development involving this compound hinges on the unambiguous confirmation of its chemical structure. Spectroscopic techniques are the cornerstone of this verification process, each providing a unique piece of the molecular puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a detailed interpretation that will empower scientists to confidently identify and utilize this compound.

Experimental Protocols: Acquiring High-Fidelity Spectroscopic Data

For the successful characterization of this compound, adherence to standardized experimental protocols is paramount. The following methodologies are recommended for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be noted, as it can influence chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse angle (e.g., 45°) and relaxation delay (e.g., 1-2 seconds) are typically employed.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is essential to simplify the spectrum and enhance signal intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of relatively volatile and thermally stable compounds like this compound. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for separating the compound from any impurities prior to mass analysis.

-

Data Acquisition: The standard electron energy for EI is 70 eV. The mass spectrum is typically scanned over a mass-to-charge (m/z) range of, for example, 40-200 amu.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound. This interpretation is supported by established principles of spectroscopy and comparison with the known data of the closely related compound, allyl phenyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key to assigning each signal to a specific proton or group of protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-7, H-11 (ortho-ArH) | 6.85 - 7.00 | Multiplet | 2H |

| H-9 (para-ArH) | 6.90 - 7.10 | Multiplet | 1H |

| H-8, H-10 (meta-ArH) | 7.20 - 7.40 | Multiplet | 2H |

| H-4 (vinylic CH₂) | ~5.00 | Singlet | 1H |

| H-4' (vinylic CH₂) | ~4.90 | Singlet | 1H |

| H-1 (allylic CH₂) | ~4.40 | Singlet | 2H |

| H-3 (allylic CH₃) | ~1.80 | Singlet | 3H |

Causality behind Assignments:

-

Aromatic Protons (H-7 to H-11): The protons on the phenyl ring typically resonate in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating nature of the ether oxygen will cause the ortho and para protons to be shifted slightly upfield compared to the meta protons.

-

Vinylic Protons (H-4, H-4'): The two protons on the terminal carbon of the double bond are diastereotopic and are expected to have slightly different chemical shifts. They appear as singlets due to the absence of adjacent protons to couple with.

-

Allylic Methylene Protons (H-1): These protons are adjacent to both the ether oxygen and the double bond. The electronegative oxygen atom causes a significant downfield shift. They are expected to appear as a singlet as there are no protons on the adjacent carbon (C2) to couple with.

-

Allylic Methyl Protons (H-3): The methyl protons are attached to the double bond and will appear as a singlet.

Figure 1: Molecular structure of this compound with key proton groups for NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 (ipso-ArC) | ~158 |

| C-2 (vinylic C) | ~140 |

| C-8, C-10 (meta-ArC) | ~129 |

| C-9 (para-ArC) | ~121 |

| C-7, C-11 (ortho-ArC) | ~114 |

| C-4 (vinylic CH₂) | ~113 |

| C-1 (allylic CH₂) | ~72 |

| C-3 (allylic CH₃) | ~19 |

Causality behind Assignments:

-

Aromatic Carbons (C-6 to C-11): The aromatic carbons resonate in the typical range of 110-160 ppm. The ipso-carbon (C-6), directly attached to the oxygen, is the most deshielded. The signals for the ortho, meta, and para carbons are distinct due to the electronic effect of the ether group.

-

Vinylic Carbons (C-2, C-4): The sp² hybridized carbons of the double bond appear in the downfield region. The quaternary carbon (C-2) will be more deshielded than the terminal methylene carbon (C-4).

-

Allylic Methylene Carbon (C-1): This sp³ carbon is significantly deshielded by the adjacent electronegative oxygen atom.

-

Allylic Methyl Carbon (C-3): The methyl carbon gives a characteristic signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic & Vinylic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1650 | C=C stretch | Alkene |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1240 | C-O stretch | Aryl-Alkyl Ether (asymmetric) |

| 1040 | C-O stretch | Aryl-Alkyl Ether (symmetric) |

| 900 | =C-H bend | Vinylic |

| 750, 690 | C-H bend | Monosubstituted Benzene |

Causality behind Assignments:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinylic). The absorptions below 3000 cm⁻¹ are from the sp³ hybridized carbons of the methyl and methylene groups.

-

C=C Stretching: The alkene C=C bond shows a characteristic absorption around 1650 cm⁻¹. The aromatic ring gives rise to two characteristic bands around 1600 and 1500 cm⁻¹.

-

C-O Stretching: The most diagnostic peaks for an aryl-alkyl ether are the strong asymmetric and symmetric C-O stretching vibrations.

-

Bending Vibrations: The out-of-plane bending vibrations for the vinylic and aromatic C-H bonds are found in the fingerprint region and are diagnostic for the substitution pattern.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule upon ionization.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 94 | [C₆H₅OH]⁺˙ | Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 55 | [C₄H₇]⁺ | Methallyl cation |

Causality behind Fragmentation:

The fragmentation of this compound under electron ionization is expected to follow several key pathways:

-

Alpha-Cleavage: Cleavage of the bond between the ether oxygen and the methallyl group can lead to the formation of a stable phenoxy radical and a methallyl cation (m/z 55).

-

Cleavage of the Aryl-Oxygen Bond: This would lead to the formation of a phenyl cation (m/z 77).

-

McLafferty-type Rearrangement: A hydrogen atom from the methallyl group can be transferred to the phenyl ring, followed by cleavage to produce a phenol radical cation (m/z 94). This is a very common fragmentation pathway for aryl ethers.

It is important to note that, similar to allyl phenyl ether, an intramolecular Claisen-type rearrangement may occur in the mass spectrometer prior to fragmentation, leading to additional complex fragmentation patterns.

Figure 2: Proposed major fragmentation pathways of this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and industry. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the fundamental principles of spectroscopic interpretation. By understanding the correlation between the molecular structure of this compound and its spectral features, scientists can ensure the identity and purity of their material, leading to more reliable and reproducible experimental outcomes. The data and interpretations presented herein serve as a valuable resource for any professional working with this important chemical intermediate.

References

Sources

An In-Depth Technical Guide to the Claisen Rearrangement of Methallyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Claisen rearrangement of methallyl phenyl ether, a significant transformation in organic synthesis. It is designed to equip researchers, scientists, and drug development professionals with a deep understanding of the reaction's core principles, practical execution, and potential applications. By delving into the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a self-validating system for laboratory application.

Introduction: The Strategic Value of the Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction, classified as a-sigmatropic rearrangement.[1] This concerted, thermally induced intramolecular process transforms allyl vinyl ethers or aryl allyl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2][3] Its value in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals, is well-established.[4][5]

This guide focuses specifically on the aromatic Claisen rearrangement of this compound. The introduction of a methyl group on the allyl moiety provides a nuanced variation of the classic reaction, influencing its stereochemical outcome and reactivity. The resulting product, 2-(2-methylallyl)phenol, is a valuable synthetic intermediate, serving as a versatile building block in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.[4][6]

The Reaction Mechanism: A Concerted Pericyclic Transformation

The Claisen rearrangement of this compound proceeds through a highly ordered, cyclic transition state, a hallmark of pericyclic reactions.[2][7] The reaction is intramolecular and primarily governed by the principles of orbital symmetry.

The process begins with the thermal activation of this compound. The molecule adopts a chair-like conformation to minimize steric strain in the transition state.[3] A concerted flow of six electrons—two from the aromatic π-system, two from the allylic double bond, and two from the carbon-oxygen σ-bond—leads to the simultaneous breaking of the C-O bond and the formation of a new C-C bond between the γ-carbon of the methallyl group and the ortho-position of the phenyl ring.[8]

This initial rearrangement disrupts the aromaticity of the phenyl ring, forming a transient, non-aromatic cyclohexadienone intermediate.[2] A subsequent, rapid tautomerization (a proton transfer) restores the highly stable aromatic system, yielding the final product, 2-(2-methylallyl)phenol.[2]

Influence of the Methallyl Group

The presence of the methyl group on the C2 position of the allyl moiety introduces both steric and electronic effects that can influence the reaction.

-

Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density of the allylic double bond. This can subtly influence the rate of the reaction, although the effect is generally not as pronounced as substituents on the aromatic ring.

-

Steric Effects: The steric bulk of the methyl group can play a more significant role, particularly in the transition state. It can influence the preferred conformation of the transition state and may affect the regioselectivity of the rearrangement if the ortho positions of the phenyl ring are substituted.[8]

Experimental Protocol: A Validated Approach

The following protocol outlines a reliable method for the thermal Claisen rearrangement of this compound. This procedure is designed to be self-validating, with clear steps for reaction monitoring and product purification.

Synthesis of this compound

The starting material, this compound, can be synthesized via a standard Williamson ether synthesis from phenol and methallyl chloride.

Thermal Rearrangement

Materials:

-

This compound

-

High-boiling point, inert solvent (e.g., N,N-diethylaniline or diphenyl ether)

-

Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

-

Heating mantle with a temperature controller

-

Stir bar

Procedure:

-

To a clean, dry round-bottom flask, add this compound and the high-boiling solvent. A typical concentration is in the range of 0.5-1.0 M.

-

Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

With gentle stirring, heat the reaction mixture to the desired temperature. The optimal temperature for the Claisen rearrangement of this compound is typically in the range of 180-220 °C.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Maintain the reaction at this temperature until the starting material is consumed (typically several hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

-

Dilute the cooled reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the high-boiling amine solvent (if used).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(2-methylallyl)phenol.

Data Presentation

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | N,N-Diethylaniline | 200-220 | 4-6 | ~85-95 | [7] |

Potential Side Reactions and Mitigation Strategies

While the Claisen rearrangement is generally a high-yielding reaction, certain side reactions can occur, particularly under harsh conditions or with specific substrates.

-

Para-Rearrangement: If both ortho positions on the phenyl ring are blocked by substituents, the methallyl group can undergo a subsequent Cope rearrangement to migrate to the para position.[3][8] Even with unsubstituted phenyl rings, a small percentage of the para-product may be observed at higher temperatures. To minimize this, the reaction should be carried out at the lowest effective temperature and for the shortest time necessary for complete conversion of the starting material.

-

Elimination: At very high temperatures, elimination reactions can lead to the formation of phenol and 2-methyl-1,3-butadiene. Using a high-boiling, inert solvent helps to maintain a controlled and uniform temperature, minimizing thermal decomposition.

-

Intermolecular Reactions: Although the Claisen rearrangement is an intramolecular process, at very high concentrations, intermolecular reactions can potentially occur. Running the reaction at a moderate dilution (0.5-1.0 M) is generally recommended.

Applications in Drug Development and Advanced Synthesis

The product of the Claisen rearrangement of this compound, 2-(2-methylallyl)phenol, is a valuable building block in organic synthesis. Its bifunctional nature—a reactive phenolic hydroxyl group and a versatile alkene—allows for a wide range of subsequent transformations.

-

Pharmaceutical Scaffolds: Phenolic compounds are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[4] The 2-(2-methylallyl)phenol scaffold can be further elaborated to synthesize complex molecules with potential therapeutic applications.

-

Polymer and Materials Science: The phenolic and allylic functionalities make 2-(2-methylallyl)phenol a useful monomer or cross-linking agent in the synthesis of polymers and resins with tailored thermal and mechanical properties.

-

UV Absorbers: Derivatives of 2-(2-methylallyl)phenol, such as 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylallyl)phenol, are utilized as UV absorbers in plastics, coatings, and cosmetics to prevent degradation from UV radiation.[6]

Conclusion

The Claisen rearrangement of this compound is a robust and efficient method for the synthesis of 2-(2-methylallyl)phenol. A thorough understanding of its concerted mechanism, the influence of the methallyl substituent, and optimal experimental conditions are crucial for its successful application. The strategies outlined in this guide for reaction execution, monitoring, and purification, along with an awareness of potential side reactions, provide a solid foundation for researchers to confidently employ this valuable transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

-

Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

-

MDPI. (2018). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]

- Berski, S., & Durlak, P. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40(10), 8717-8726.

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

- Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and Claisen rearrangement. Scientific Study & Research: Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428.

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Benzotriazol-2-yl-4-methyl-6-(2-methylallyl)phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

-

MDPI. (2022). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 19). 22.7: An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

MDPI. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Biobased phenol and furan derivative coupling for the synthesis of functional monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CAS No.98809-58-6,1-METHALLYL-2-(2-HYDROXY-5-METHYL PHENYL) BENZOTRIAZOLE Suppliers [lookchem.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of "Methallyl phenyl ether"

An In-Depth Technical Guide to Methallyl Phenyl Ether: Properties, Synthesis, and Reactivity

Abstract and Forward Perspective

This compound, a notable aromatic ether, serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural combination of a phenyl ring and a methallyl group imparts a distinct reactivity profile, dominated by its propensity to undergo the Claisen rearrangement. This transformation is a cornerstone for synthesizing substituted phenols, which are valuable precursors in the agrochemical and polymer industries[1]. This guide provides a comprehensive examination of the molecular, physical, and chemical properties of this compound. It details established synthesis protocols, explores its key chemical transformations with mechanistic insights, and outlines critical safety and handling procedures. The content herein is curated for researchers and process chemists to facilitate a deeper understanding and effective utilization of this versatile reagent.

Molecular Identity and Physicochemical Characteristics

Accurate identification is the foundation of any chemical study. This compound is uniquely defined by a set of identifiers that ensure its unambiguous recognition in literature and commerce.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 5820-22-4 | [1][2][3] |

| IUPAC Name | [(2-methylprop-2-en-1-yl)oxy]benzene | [2] |

| Molecular Formula | C₁₀H₁₂O | [1][2][3][4] |

| Molecular Weight | 148.20 g/mol | [1][4][5] |

| InChI Key | LECDNXOCIPRJNJ-UHFFFAOYSA-N | [1][2][5] |

| SMILES | CC(=C)COC1=CC=CC=C1 |[2][5] |

The physical state and properties of a compound dictate its handling, purification, and reaction conditions. This compound is a colorless liquid at ambient temperature, with properties summarized below.

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | Clear, colorless liquid | Standard | [2] |

| Boiling Point | 175-176 °C | at 1 atm | [3][6][7] |

| Melting Point | -33.2 °C | [3][6] | |

| Density | 0.964 g/mL | at 25 °C | [3][5][6][7] |

| Refractive Index (n²⁰/D) | 1.5130 - 1.5190 | at 20 °C | [2][3] |

| Flash Point | 77 °C (171 °F) | [8] |

| Water Solubility | Immiscible | |[9] |

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Protocols

The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry[1]. This method's prevalence is due to its high efficiency and the ready availability of starting materials.

Core Protocol: Williamson Ether Synthesis

This synthesis is a classic Sₙ2 reaction. The causality behind its success lies in the generation of a potent nucleophile, the phenoxide ion, which readily attacks the electrophilic carbon of a methallyl halide.

Experimental Protocol:

-

Phenoxide Formation (Activation Step):

-

To a solution of phenol in a suitable aprotic polar solvent (e.g., acetone or DMF), add one molar equivalent of a strong base (e.g., anhydrous potassium carbonate or sodium hydride). The base's function is to deprotonate the weakly acidic phenol, forming the sodium or potassium phenoxide salt in situ. The choice of an aprotic solvent is critical to prevent solvation of the nucleophile, which would hinder its reactivity.

-

-

Nucleophilic Substitution (C-O Bond Formation):

-

To the phenoxide mixture, add one molar equivalent of methallyl chloride or methallyl bromide dropwise[1]. Methallyl bromide is often preferred as bromide is a better leaving group than chloride, potentially leading to faster reaction rates[1].

-

Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed. The elevated temperature provides the necessary activation energy for the substitution reaction.

-

-

Work-up and Isolation:

-

After cooling, filter the mixture to remove the inorganic salt byproduct (e.g., NaCl or KBr).

-

Add water to the filtrate and extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

-

Wash the combined organic extracts with a dilute aqueous NaOH solution to remove any unreacted phenol, followed by a brine wash to remove residual water[10].

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound[10]. The use of vacuum is necessary to lower the boiling point and prevent thermal decomposition or rearrangement at atmospheric pressure.

-

Caption: Workflow for the Williamson Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in synthesis is dominated by the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

The Claisen Rearrangement

This reaction is a thermally induced, intramolecular[3][3]-sigmatropic rearrangement[1]. The term "[3][3]" signifies that the new sigma bond is formed between atoms that were both in the '3' position relative to the original bond that was cleaved. For this compound, this process concertedly transforms the ether into its isomer, 2-methallylphenol. This transformation is synthetically valuable as it introduces an allyl group ortho to a hydroxyl group on an aromatic ring, a key structural motif in many natural products and industrial chemicals, including the insecticide carbofuran[1].

The mechanism proceeds through a single, cyclic six-membered transition state. The concerted nature of this pericyclic reaction ensures high stereospecificity.

Caption: The Claisen Rearrangement of this compound.

Other Synthetic Methodologies

Beyond the Claisen rearrangement, this compound can participate in other advanced synthetic transformations. It is a substrate in palladium-catalyzed reactions, such as allylic aminations, and can serve as a monomer for producing functional polymers containing phenolic hydroxyl groups[1].

Spectroscopic Characterization Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific spectra are best obtained experimentally, the expected characteristics for this compound can be reliably predicted based on its functional groups and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. Protons on the aromatic ring would appear in the δ 6.8-7.3 ppm region. The vinylic protons (=CH₂) of the methallyl group are anticipated around δ 4.8-5.0 ppm[11]. The methylene protons adjacent to the ether oxygen (-O-CH₂-) would be deshielded, appearing in the δ 3.8-4.5 ppm range[11][12][13][14]. The methyl protons (-CH₃) of the methallyl group should produce a singlet around δ 1.7 ppm[11].

-

¹³C NMR Spectroscopy: The carbon NMR would show signals for the aromatic carbons, with the carbon attached to the ether oxygen (C-O) appearing furthest downfield in the aromatic region. The carbons of the C=C double bond would resonate in the typical alkene region (δ 110-140 ppm). The methylene carbon adjacent to the oxygen (-O-CH₂-) is expected in the δ 50-80 ppm range, characteristic of ether carbons[13][14].

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include a strong C-O-C asymmetric stretching vibration around 1100-1250 cm⁻¹[11][12][13][14]. Additionally, C=C stretching from the methallyl group would be observed near 1650 cm⁻¹[11], and aromatic C-H and C=C bands would appear in their characteristic regions (~3050 cm⁻¹ and 1500-1600 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 148.2 g/mol . Common fragmentation patterns for ethers would involve cleavage of the C-O bonds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and can cause allergic reactions.

Hazard Profile:

-

Flammability: Combustible liquid[9][15]. Keep away from heat, sparks, and open flames.

-

Sensitization: May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled[9][15][16].

Recommended Handling & Storage Protocol:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[16][17].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing to prevent skin and eye contact[16][17].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[9][16][17]. Store away from sources of ignition and incompatible materials like strong oxidizing agents[9].

-

Spill Management: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable, closed container for disposal[9][17].

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention[16][17].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[16][17].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor[16][17].

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention[9][16].

References

-

This compound. Stenutz. [Link]

-

This compound, 95%+ Purity, C10H12O, 25 grams. CP Lab Safety. [Link]

-

Ether, 1-methylallyl phenyl | C10H12O | CID 564965. PubChem - NIH. [Link]

-

allyl phenyl ether: Topics by Science.gov. Science.gov. [Link]

-

Methyl phenyl ether. ChemBK. [Link]

-

PHENYLETHYL METHYL ETHER - Safety Data Sheet. s-msds.com. [Link]

-

This compound. FDA Global Substance Registration System. [Link]

-

Allyl phenyl ether | C9H10O | CID 74458. PubChem. [Link]

-

Methylphenyl`ether can be obtained by reacting. YouTube. [Link]

-

Preparation of allyl phenyl ether. PrepChem.com. [Link]

-

Allyl phenyl ether. Wikipedia. [Link]

-

18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

18.8 Spectroscopy of Ethers. Organic Chemistry | OpenStax. [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Central Washington University. [Link]

-

methyl phenyl ether. Stenutz. [Link]

Sources

- 1. This compound | 5820-22-4 | Benchchem [benchchem.com]

- 2. B22369.06 [thermofisher.com]

- 3. 5820-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 5820-22-4 [m.chemicalbook.com]

- 7. This compound | 5820-22-4 [chemicalbook.com]

- 8. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

"Methallyl phenyl ether" CAS number 5820-22-4 information

An In-depth Technical Guide to Methallyl Phenyl Ether (CAS 5820-22-4)

Authored by a Senior Application Scientist

Introduction: Unveiling this compound

This compound, identified by the CAS Number 5820-22-4, is an aromatic ether that serves as a versatile and pivotal intermediate in modern organic synthesis.[1] While structurally similar to the more common allyl phenyl ether, the inclusion of a methyl group on the allylic chain introduces unique steric and electronic properties, influencing its reactivity and enhancing its utility in specific applications.[1] This guide provides an in-depth examination of its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic principles that govern its transformations. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic building block.

Core Physicochemical & Safety Profile

A foundational understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting. This compound is a colorless, combustible liquid under standard conditions.[2][3] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 5820-22-4 | [4] |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.21 g/mol | [3] |

| Boiling Point | 175-176 °C | [4][5] |

| Melting Point | -33.2°C | [4] |

| Density | 0.964 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.514 | [4][5] |

| Flash Point | 150 °F (65.5 °C) | [5] |

| SMILES | CC(=C)COC1=CC=CC=C1 | [6] |

| InChI Key | LECDNXOCIPRJNJ-UHFFFAOYSA-N | [6] |

Safety & Handling Synopsis

This compound is classified as a combustible liquid and presents specific health hazards.[2] It is a respiratory and skin sensitizer , meaning it may cause allergy or asthma symptoms if inhaled and can provoke an allergic skin reaction upon contact.[2][7]

-

Handling : Work should be conducted in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid skin and eye contact.[8] Inhalation of vapors should be avoided.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2][7]

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation or respiratory symptoms persist.[3][7]

Synthesis Methodologies: Crafting the Ether

The synthesis of this compound is primarily achieved through well-established etherification protocols. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis

This classic and highly reliable method remains the cornerstone for preparing aryl ethers. The synthesis involves a two-step process initiated by the deprotonation of phenol to form a potent nucleophile, the phenoxide ion. This is followed by a nucleophilic substitution reaction (Sₙ2) with a methallyl halide.

Causality : The use of a strong base (e.g., Sodium Hydride, NaOH) is critical to quantitatively generate the sodium phenoxide. The phenoxide's enhanced nucleophilicity is essential for an efficient Sₙ2 displacement of the halide on the methallyl chloride, which is the rate-determining step.

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol in a suitable anhydrous solvent like Tetrahydrofuran (THF).

-

Base Addition : Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

-

Nucleophilic Substitution : To the resulting phenoxide solution, add methallyl chloride dropwise at 0 °C.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[1]

Direct Etherification of Phenol

An alternative route involves the direct reaction of phenol with methallyl alcohol. This method typically requires elevated temperatures and the presence of a catalyst to facilitate the dehydration and subsequent ether formation.[1]

Causality : Catalysts such as zeolites, Fe/SiO₂·TiO₂, or hydroquinone are employed to activate the alcohol's hydroxyl group, making it a better leaving group (as water) and promoting the nucleophilic attack by phenol.[1] This approach can be considered more "green" as it avoids the use of halide intermediates.

Core Reactivity: The Claisen Rearrangement

The most significant reaction of this compound from a synthetic standpoint is the Claisen rearrangement . This powerful carbon-carbon bond-forming reaction is a concerted, intramolecular[2][2]-sigmatropic rearrangement that occurs upon heating.[1][9]

Mechanism : The reaction proceeds through a single, highly ordered, six-membered cyclic transition state.[9][10] The C-O bond of the ether is cleaved while a new C-C bond is formed between the terminal carbon of the methallyl group and the ortho position of the aromatic ring.[10] This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic product, 2-methallylphenol.[1][10] The reaction is driven by the formation of the stable phenol moiety.[9]

Sources

- 1. This compound | 5820-22-4 | Benchchem [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound CAS#: 5820-22-4 [m.chemicalbook.com]

- 5. 5820-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Thermal Degradation of Methallyl Phenyl Ether: Mechanisms, Products, and Analytical Protocols

Abstract: This technical guide provides a comprehensive examination of the thermal degradation of methallyl phenyl ether, a compound of interest in synthetic chemistry and material science. An understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in high-temperature environments. This document elucidates the dual, temperature-dependent degradation mechanisms: the pericyclic[1][1]-sigmatropic Claisen rearrangement and high-temperature homolytic cleavage. We present a theoretical framework for these competing pathways, detailed experimental protocols for their investigation using modern analytical techniques, and a guide to interpreting the resulting data. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of ether thermolysis.

Foundational Principles: The Duality of Degradation Pathways

The thermal degradation of this compound is not a singular event but a competition between two distinct, temperature-dependent mechanisms. The pathway that predominates is dictated by the available thermal energy, which determines whether a concerted, lower-energy rearrangement or a higher-energy bond fragmentation is favored.

-

At Moderate Temperatures (<300°C, typical): The reaction is dominated by the Claisen rearrangement , a highly ordered, intramolecular[1][1]-sigmatropic rearrangement. This concerted process involves a cyclic transition state and is a cornerstone of synthetic organic chemistry.[2]

-

At Elevated Temperatures (>400°C, typical): With sufficient thermal energy, the molecule can overcome the higher activation barrier for homolytic cleavage . This process involves the fragmentation of the ether's weakest bonds, leading to the formation of highly reactive free radicals and a subsequent cascade of complex reactions.[3][4]

Understanding this duality is paramount for predicting product distribution and controlling reaction outcomes.

Mechanistic Deep Dive

Pathway I: The Claisen Rearrangement

The Claisen rearrangement is the archetypal thermal reaction for allyl aryl ethers.[5][6] For this compound, the reaction proceeds through a concerted, six-membered cyclic transition state. The presence of the methyl group on the C2 position of the allyl moiety does not prevent the rearrangement but influences the structure of the final product.

The mechanism unfolds in two key steps:

-

[1][1]-Sigmatropic Shift: Upon heating, the methallyl group migrates from the oxygen atom to the ortho position of the phenyl ring. This is a pericyclic reaction where the C3 of the methallyl group forms a new sigma bond with the C2 of the phenyl ring, while the C1-O bond of the ether cleaves.

-

Tautomerization (Rearomatization): The initial product of this shift is a non-aromatic cyclohexadienone intermediate.[5] This intermediate rapidly tautomerizes to regain the thermodynamic stability of the aromatic ring, yielding the final product, 2-(2-methylallyl)phenol .

Caption: The Claisen rearrangement of this compound.

Pathway II: High-Temperature Homolytic Cleavage

At higher temperatures, the input energy is sufficient to cause the homolytic scission of the molecule's weakest covalent bonds. For this compound, the allylic C-O bond is the most susceptible to cleavage due to the resonance stabilization of the resulting methallyl and phenoxy radicals.

The degradation proceeds via a classic free-radical mechanism:

-

Initiation: The primary fragmentation event is the cleavage of the C-O ether bond, yielding a phenoxy radical and a methallyl radical. A secondary, less favorable cleavage can occur at the Ph-O bond.

-

Propagation/Termination: These primary radicals can undergo a variety of subsequent reactions, including hydrogen abstraction (e.g., phenoxy radical abstracting a hydrogen to form phenol), disproportionation, recombination, or further fragmentation. This leads to a complex mixture of smaller, volatile products.

Caption: Primary homolytic cleavage and subsequent product formation.

Experimental Investigation: A Validated Analytical Framework

A multi-faceted analytical approach is required to fully characterize the thermal degradation of this compound. This involves determining the temperature range of decomposition and identifying the resulting products.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA is the first-line technique to determine the bulk thermal stability of a material. By precisely measuring mass loss as a function of temperature, we can identify the onset temperature of decomposition and the number of degradation stages. This data is crucial for setting temperature parameters in subsequent pyrolysis experiments.

Step-by-Step Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup:

-

Purge Gas: Use an inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

The onset temperature of decomposition is determined from the initial significant drop in mass.

-

The derivative of the TGA curve (DTG curve) will show peaks corresponding to the maximum rate of mass loss for each degradation step.[7]

-

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Causality: Py-GC-MS is the definitive technique for identifying the volatile and semi-volatile products of thermal degradation.[8][9] The pyrolyzer provides precise, rapid heating to a set temperature, mimicking a specific degradation state. The resulting fragments are then separated by the GC and identified by the MS, allowing us to directly probe the mechanistic pathways as a function of temperature.[10]

Caption: Experimental workflow for Py-GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Load approximately 50-100 µg of this compound into a deactivated stainless steel or quartz pyrolysis sample cup.

-

Pyrolyzer Setup:

-

Interface Temperature: Set the pyrolysis interface and GC injector temperature to 280°C to ensure efficient transfer of products without cold spots.

-

Pyrolysis Temperature Program: Conduct a series of single-shot pyrolyses at different temperatures to map the product distribution.

-

Low Temperature (e.g., 250°C): To selectively induce the Claisen rearrangement.

-

High Temperature (e.g., 550°C): To favor homolytic cleavage.[10]

-

-

-

Gas Chromatography (GC) Parameters:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A mid-polarity column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), provides excellent separation for aromatic compounds.

-

Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis & Validation: Identify eluted compounds by comparing their mass spectra against a standard reference library (e.g., NIST/Wiley). The presence of the molecular ion and key fragment ions confirms the identity of each degradation product.

Predicted Products and Data Interpretation

The combination of TGA and temperature-resolved Py-GC-MS provides a powerful dataset for elucidating the degradation behavior.

| Pyrolysis Temp. | Dominant Pathway | Key Expected Products | Rationale / Confirming Evidence |

| ~250 - 350°C | Claisen Rearrangement | 2-(2-methylallyl)phenol | The primary product will be the isomer of the parent compound (same molecular weight). Its mass spectrum will be distinct from the starting material.[11] |

| > 450°C | Homolytic Cleavage | Phenol | Formation via H-abstraction by the phenoxy radical.[12] |

| Isobutene | Formation via H-abstraction by the methallyl radical. | ||

| Phenoxy radical (transient) | Direct detection is difficult but its presence is inferred from downstream products like phenol.[3] | ||

| CO, Cyclopentadienyl radical | High-temperature decomposition products of the phenoxy radical itself.[12] |

Interpreting the Results:

-

A pyrogram from a low-temperature run (e.g., 250°C) showing a single major peak identified as 2-(2-methylallyl)phenol is definitive evidence for the Claisen rearrangement pathway.

-

A pyrogram from a high-temperature run (e.g., 550°C) showing a complex mixture of peaks, with prominent signals for phenol and evidence of gaseous products like isobutene, confirms the dominance of the homolytic cleavage mechanism.

Conclusion

The thermal degradation of this compound is a well-defined, yet multifaceted, process governed by temperature. At lower temperatures, it undergoes a clean, intramolecular Claisen rearrangement to form 2-(2-methylallyl)phenol. At higher temperatures, the degradation shifts to a complex free-radical mechanism initiated by homolytic cleavage of the ether bond, yielding a diverse array of smaller products, including phenol and isobutene.

The analytical framework presented in this guide, centered on TGA and temperature-resolved Py-GC-MS, provides a robust and self-validating methodology for researchers to experimentally verify these pathways. This detailed understanding of thermal stability and product formation is essential for the rational design of chemical processes and the safe application of this and related ether compounds.

References

-

Wikipedia. Claisen rearrangement. [2]

-

Savadogo, O. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed. Rapid Communications in Mass Spectrometry. [13]

-

Ryan, J. P., & O'Connor, P. R. The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society. [1]

-

Berski, S., et al. Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. [5]

-

Berski, S., et al. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. [6]

-

Frontier Laboratories Ltd. 4. Four analytical techniques | Pyrolysis-GC/MS | Technical Info. [10]

-

BenchChem. Thermal Stability of Allyl Phenethyl Ether: A Technical Guide. [14]

-

Staš, M., et al. Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. [15]

-

Lauer, W. M., & Moe, O. The Rearrangement of Phenyl Allyl Ethers. IV. An Examination of the Pyrolysis Product of Phenyl Allyl Ether for Evidence of Para. Journal of the American Chemical Society. [11]

-

BenchChem. A Technical Guide to the Thermal Stability and Decomposition Profile of Allyl Methallyl Ether. [16]

-

Kusch, P. Analytical Pyrolysis. ResearchGate. [www.researchgate.net/publication/313360533_Analytical_Pyrolysis)[8]

-

Louw, R., & Dijks, J. H. M. Vapour phase thermolysis of allyl phenyl ether. ResearchGate. [17]

-

Sam, K. D., & Wampler, T. P. Analytical Pyrolysis Handbook. Taylor & Francis. [18]

-

Kusch, P. (PDF) Analytical Pyrolysis. ResearchGate. [9]

-

Jarvis, M. W., et al. Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. The Journal of Physical Chemistry A. [3][4]

-

RTI International. Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether.

-

Cobb Jr., K. O. Thermal degradation kinetics of aromatic ether polymers. Mississippi State University Scholars Junction.

-

Jarvis, M. W., et al. Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. The Journal of Physical Chemistry A. [4]

-

Simmie, J. M. Pyrolysis of phenethyl phenyl ether generates PAH precursors. ResearchGate. [12]

-

Cholewa, J., et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [7]

-

Filippone, F., et al. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers.

-

Iken, O. M. THE THERMAL[1][1] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. LOCKSS. Thesis.pdf)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether [authors.library.caltech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. frontier-lab.com [frontier-lab.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. taylorfrancis.com [taylorfrancis.com]

Quantum Chemical Calculations for Methallyl Phenyl Ether: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on methallyl phenyl ether. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a scientifically grounded rationale for procedural choices. We will explore the theoretical underpinnings of suitable computational models, present a detailed, step-by-step protocol for calculations, and discuss the interpretation of the resulting data. The methodologies outlined herein are crafted to ensure scientific integrity and reproducibility, providing a self-validating system for the computational analysis of this and similar aromatic ether compounds. Particular emphasis is placed on the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the elucidation of reaction mechanisms, specifically the Claisen rearrangement.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O, is an organic compound of interest in synthetic chemistry.[1] Its structure, featuring a phenyl ring linked to a methallyl group via an ether bond, presents a rich landscape for both experimental and computational investigation. The molecule's reactivity is largely dictated by the interplay between the aromatic system and the allylic moiety.

A key reaction of this compound is the Claisen rearrangement, a[2][2]-sigmatropic shift that leads to the formation of 2-methallylphenol.[1] This intramolecular rearrangement is of significant synthetic utility and its mechanism has been a subject of extensive study.[3][4] Quantum chemical calculations offer a powerful lens through which to examine the transition state and energetics of this process, providing insights that are often difficult to obtain through experimental means alone.